Cholinephosphorylneogalatriaosylceramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholinephosphorylneogalatriaosylceramide is a phosphoglycosphingolipid.
科学的研究の応用
Cognitive Improvement and Neuroprotection
Choline alphoscerate, a cholinergic precursor, has been extensively studied for its role in improving cognitive functions, especially in conditions like dementia and cerebrovascular diseases. Clinical trials involving patients with dementia disorders of degenerative, vascular, or combined origin have shown that choline alphoscerate significantly improves cognitive symptoms such as memory and attention, outperforming or matching results observed in control groups under active treatment or placebo. This indicates its potential as a therapeutic agent for cognitive decline and acute cerebrovascular diseases (Parnetti, Amenta, & Gallai†, 2001).
Neurotrophic Effects and Cell Morphology Preservation
Choline alphoscerate's ability to activate neurotrophin survival pathways and counteract the detrimental effects of β‐amyloid in in vitro models of Alzheimer's disease suggests its potential in preventing neuronal death. This neuroprotective effect preserves neuronal morphology, offering a promising avenue for Alzheimer's disease treatment (Catanesi et al., 2020).
Impact on Brain Cholinergic Transporters
Research indicates that choline-containing phospholipids like choline alphoscerate can stimulate neurotransmitter concentration in cognitive areas such as the frontal cortex. The enhancement of vesicular acetylcholine transporter (VAChT) and choline transporter (CHT) expression primarily in cognitive areas underscores the compound's potential in supporting new acetylcholine synthesis and release, which is crucial for sustaining cognitive function (Tayebati et al., 2011).
Improvement in Cognitive Impairment Treatment
A systematic review and meta-analysis have demonstrated significant effects of choline alphoscerate in combination with donepezil on cognition, functional outcomes, and behavioral outcomes among patients with neurological conditions associated with cerebrovascular injury. This suggests that choline alphoscerate alone or in combination with other therapeutic agents can improve cognitive impairment in adult-onset neurological disorders (Sagaro, Traini, & Amenta, 2023).
特性
分子式 |
C63H122N2O21P+ |
---|---|
分子量 |
1274.6 g/mol |
IUPAC名 |
2-[[(2R,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-6-[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C63H121N2O21P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-51(67)64-46(47(66)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2)42-79-61-58(74)55(71)52(68)48(84-61)43-80-62-59(75)56(72)53(69)49(85-62)44-81-63-60(76)57(73)54(70)50(86-63)45-83-87(77,78)82-41-40-65(3,4)5/h36,38,46-50,52-63,66,68-76H,6-35,37,39-45H2,1-5H3,(H-,64,67,77,78)/p+1/b38-36+/t46-,47+,48+,49+,50+,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,62+,63+/m0/s1 |
InChIキー |
NOMMSPDMDKUROE-YIMSBROXSA-O |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COP(=O)(O)OCC[N+](C)(C)C)O)O)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)COP(=O)(O)OCC[N+](C)(C)C)O)O)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)COP(=O)(O)OCC[N+](C)(C)C)O)O)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。